[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Overview
Description
[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a complex organic compound featuring an imidazolidinone core with a methoxybenzyl substituent and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid typically involves the following steps:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the imidazolidinone core with 2-methoxybenzyl halides under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The imidazolidinone core can be reduced to form imidazolidines.
Substitution: The methoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts for organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry:
- Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
Imidazolidinone Derivatives: Compounds with similar imidazolidinone cores but different substituents.
Methoxybenzyl Compounds: Compounds featuring the methoxybenzyl group but different core structures.
Uniqueness:
- The combination of the imidazolidinone core with the methoxybenzyl and acetic acid moieties makes this compound unique, providing a distinct set of chemical and biological properties.
Comparison with Similar Compounds
- [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propionic acid
- [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]butyric acid
- [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]valeric acid
This detailed overview provides a comprehensive understanding of [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-10-5-3-2-4-8(10)7-15-12(18)9(6-11(16)17)14-13(15)19/h2-5,9H,6-7H2,1H3,(H,14,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKAOBMXCUSFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C(NC2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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